molecular formula C15H19FN4O3 B2871616 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea CAS No. 894020-77-0

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea

Cat. No.: B2871616
CAS No.: 894020-77-0
M. Wt: 322.34
InChI Key: WBRAYWZCRIHYML-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at the N1 position and a morpholinourea moiety at the C3 position. The morpholinourea substituent contributes hydrogen-bonding capacity and solubility due to its polar tertiary amine and urea functionalities. Its synthesis likely involves multi-step reactions, including palladium-catalyzed cross-couplings or nucleophilic substitutions, given the structural parallels to compounds in the evidence .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c16-11-1-3-13(4-2-11)20-10-12(9-14(20)21)17-15(22)18-19-5-7-23-8-6-19/h1-4,12H,5-10H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRAYWZCRIHYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl groupIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidinone and morpholinourea moieties contribute to its overall bioactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone Cores

Compound A: 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone (CAS: 941917-76-6)

  • Key Differences: Replaces the morpholinourea group with a pyridinyl-oxadiazole moiety.
  • Implications: The oxadiazole ring enhances aromaticity and may improve metabolic stability compared to the urea group.

Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 in )

  • Key Differences: Features a thiazole-triazole-pyrazole hybrid scaffold instead of pyrrolidinone.
  • Implications : The triazole and pyrazole rings introduce additional nitrogen-rich heterocycles, which may enhance metal-binding capacity but reduce solubility compared to the target compound.

Activity-Based Comparisons with Chalcone Derivatives

Chalcones with 4-fluorophenyl substituents () exhibit structure-activity relationships (SAR) relevant to the target compound’s fluorophenyl moiety:

  • Cardamonin (IC50: 4.35 μM): Lacks substituents on ring B but has hydroxyl groups on ring A. Substitution with electron-withdrawing groups (e.g., fluorine) at the para position of ring B (as in the target compound) correlates with improved inhibitory activity .
  • Compound 2j (IC50: 4.7 μM): Contains bromine (ring A) and fluorine (ring B), demonstrating that electronegative para-substituents enhance potency. This aligns with the target compound’s 4-fluorophenyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Core Structure Key Substituents LogP* Crystallographic Data (Symmetry)
Target Compound ~347.34 g/mol Pyrrolidinone 4-Fluorophenyl, Morpholinourea 2.1 Not reported
Compound A ~353.33 g/mol Pyrrolidinone 4-Fluorophenyl, Pyridinyl-oxadiazole 2.8 Not reported
Compound 5 () ~545.94 g/mol Thiazole-Pyrazole Triazole, 4-Fluorophenyl (×2) 4.2 Triclinic, P¯1

*LogP estimated via fragment-based methods.

Research Findings and SAR Insights

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound mirrors trends in chalcone derivatives (), where fluorine’s electronegativity improves target affinity and metabolic stability .
  • Morpholinourea vs. Oxadiazole: The morpholinourea group likely enhances aqueous solubility compared to oxadiazole-based analogues (e.g., Compound A), critical for pharmacokinetics .
  • Crystallographic Trends: Compounds with fluorophenyl groups (e.g., ) often exhibit triclinic or monoclinic crystal systems, suggesting predictable packing behaviors for co-crystallization studies .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a synthetic organic compound with potential pharmacological applications. Its structure features a fluorophenyl group, a pyrrolidinone ring, and a morpholinourea moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H21FN2O3C_{18}H_{21}FN_2O_3 with a molecular weight of 328.3 g/mol. Its IUPAC name is N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholinourea. The presence of the fluorophenyl group may enhance lipophilicity, allowing better membrane permeability and interaction with biological targets.

PropertyValue
Molecular FormulaC18H21FN2O3
Molecular Weight328.3 g/mol
IUPAC NameN-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholinourea
SMILESC1CN(CCO)CC1N=C(N)C(=O)C2=CC=C(C=C2)F

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. The fluorophenyl group likely interacts with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions modulate enzyme or receptor activity, impacting several biochemical pathways.

Potential Targets

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, particularly those related to inflammation and pain.
  • Receptor Modulation : It may also act on receptors associated with neurotransmission, potentially influencing pain perception and inflammatory responses.

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits significant biological activities:

  • Anti-inflammatory Effects : Research suggests that compounds with similar structures may possess anti-inflammatory properties due to their ability to inhibit cyclooxygenase (COX) enzymes.
  • Analgesic Properties : The compound's interaction with pain-related pathways suggests potential analgesic effects, making it a candidate for further investigation in pain management therapies.

Case Studies

Several studies have explored the efficacy of related compounds, providing insights into the potential applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that structurally similar compounds effectively inhibited COX enzymes, resulting in reduced inflammation in animal models .
  • Pain Management Trials : Clinical trials involving related fluorinated compounds have shown promise in reducing pain scores in patients with chronic pain conditions .

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